molecular formula C10H13NO2S B14808227 3-Cyclopropoxy-2-methoxy-4-(methylthio)pyridine

3-Cyclopropoxy-2-methoxy-4-(methylthio)pyridine

Cat. No.: B14808227
M. Wt: 211.28 g/mol
InChI Key: DDJXDQKWMOVBQG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-methoxy-4-(methylsulfanyl)pyridine is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-methoxy-4-(methylsulfanyl)pyridine involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-2-methoxy-4-(methylsulfanyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-methoxy-4-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-Cyclopropoxy-2-methoxy-4-(methylsulfanyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methoxy-4-(methylsulfanyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-methoxy-4-(methylsulfanyl)pyridine is unique due to the presence of the cyclopropoxy group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxy-4-methylsulfanylpyridine

InChI

InChI=1S/C10H13NO2S/c1-12-10-9(13-7-3-4-7)8(14-2)5-6-11-10/h5-7H,3-4H2,1-2H3

InChI Key

DDJXDQKWMOVBQG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1OC2CC2)SC

Origin of Product

United States

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